4-BENZOYL-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}BENZAMIDE
Overview
Description
4-BENZOYL-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}BENZAMIDE is a complex organic compound that features a piperidine ring, a benzamide group, and a sulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The presence of the piperidine ring, a common motif in many pharmaceuticals, suggests that this compound may have various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}BENZAMIDE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and benzoylation. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diamines, using cyclization agents like sulfonium salts.
Benzoylation: The final step involves the benzoylation of the intermediate compound using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield alcohols or amines .
Scientific Research Applications
4-BENZOYL-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-BENZOYL-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive function in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: Another piperidine derivative used in the synthesis of various medicinal compounds.
N-Benzyl-N-{2-[1-benzyl-piperidin-4-yl]-ethyl}-benzamide: A compound with similar structural features and pharmacological activities.
Uniqueness
4-BENZOYL-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}BENZAMIDE is unique due to the presence of both the sulfonyl and benzoyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
4-benzoyl-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4S/c30-26(22-7-3-1-4-8-22)23-11-13-24(14-12-23)27(31)28-18-17-21-9-15-25(16-10-21)34(32,33)29-19-5-2-6-20-29/h1,3-4,7-16H,2,5-6,17-20H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYISCOTTMESIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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